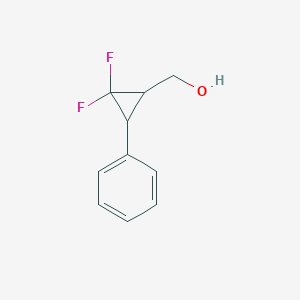

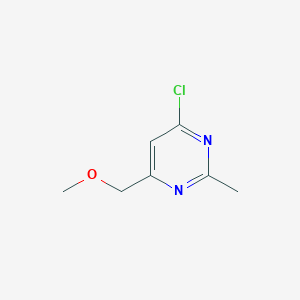

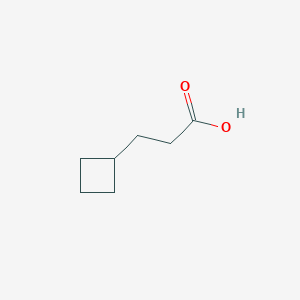

![molecular formula C9H7NO3 B1367469 Methyl benzo[d]oxazole-2-carboxylate CAS No. 27383-86-4](/img/structure/B1367469.png)

Methyl benzo[d]oxazole-2-carboxylate

Übersicht

Beschreibung

Methyl benzo[d]oxazole-2-carboxylate is a chemical compound with the CAS Number: 27383-86-4 and a molecular weight of 177.16 . It is a solid at room temperature .

Synthesis Analysis

Oxazole, the core structure of this compound, is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of oxazole derivatives has been an interesting field for a long time .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C9H7NO3 . Oxazoles, including this compound, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 177.16 .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Methyl benzo[d]oxazole-2-carboxylate derivatives have shown promise in the field of cancer research. For instance, Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) demonstrated a higher effect than fluorouracil in inducing apoptotic cell death in cancer cells. Additionally, methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82) has potential as a cell-cycle blocker, arresting cancer cells in the G0/G1 phase (Kuzu et al., 2022).

Anticoagulant and Antiplatelet Activity

Methyl 5-substituted oxazole-4-carboxylates were synthesized and evaluated for inhibitory activity on blood platelet aggregation, showing activity comparable to aspirin (Ozaki et al., 1983).

Synthesis of Novel Compounds

A variety of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized for cancer screening protocols, revealing potent and broad cytotoxic activity against human cancer cells (Pilyo et al., 2020).

Chemical Synthesis Applications

Efficient methods for the synthesis of oxazole derivatives from methyl ketones have been established, suggesting diverse applications in medicinal chemistry (Xue et al., 2012).

Photoreactive Properties

New coumarin fused oxazoles were investigated for their potential as photosensitive units for carboxylic acid groups, revealing applications in the synthesis of ester conjugates of butyric acid (Soares et al., 2017).

Synthetic Building Blocks

Benzo[d]thiazole, structurally related to benzo[d]oxazole, has been used as a component in the synthesis of various compounds with different bioactivities, highlighting its role as a building block in drug discovery (Durcik et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl benzo[d]oxazole-2-carboxylate is a compound that has been studied for its potential biological activities . . Oxazole derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Oxazole derivatives have been found to affect a variety of biochemical pathways, often related to their biological activities . For example, some oxazole derivatives have been found to inhibit the growth of certain bacteria, suggesting that they may interfere with bacterial metabolic pathways .

Pharmacokinetics

The compound’s molecular weight (17716) and its physical form (solid) suggest that it may have good bioavailability .

Result of Action

Oxazole derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer activities . These activities suggest that this compound may have similar effects.

Action Environment

The action of this compound may be influenced by a variety of environmental factors. For example, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals . .

Eigenschaften

IUPAC Name |

methyl 1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-12-9(11)8-10-6-4-2-3-5-7(6)13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKNBNOOCSNPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538014 | |

| Record name | Methyl 1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27383-86-4 | |

| Record name | Methyl 1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

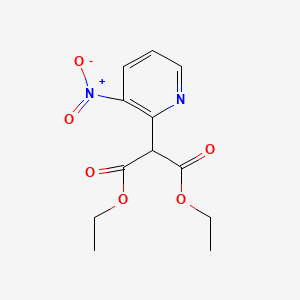

![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)

![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)